3-(Cbz-amino)-DL-alanine tert-butyl ester
Description
3-(Cbz-amino)-DL-alanine tert-butyl ester is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. The compound features a DL-alanine backbone with a tert-butyl ester group at the carboxylate position and a carbobenzyloxy (Cbz) protecting group on the α-amino group. The tert-butyl ester enhances stability against hydrolysis during synthetic procedures, while the Cbz group provides orthogonal protection, removable via catalytic hydrogenation .
Properties
IUPAC Name |
tert-butyl 2-amino-3-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-13(18)12(16)9-17-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMBULDABIDDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CNC(=O)OCC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cbz-amino)-DL-alanine tert-butyl ester typically involves the protection of the amino group of DL-alanine with a Cbz group and the esterification of the carboxyl group with a tert-butyl group. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH) to achieve the desired protection .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated systems for the addition of reagents and purification processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Cbz-amino)-DL-alanine tert-butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Cbz group can be removed via catalytic hydrogenation or treatment with strong acids like trifluoroacetic acid (TFA).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used.
Deprotection: Palladium on carbon (Pd/C) for hydrogenation or TFA for acidolysis.
Substitution: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) for amide formation.
Major Products
Hydrolysis: DL-alanine.
Deprotection: 3-amino-DL-alanine.
Substitution: Various amides depending on the reacting acyl chloride or anhydride.
Scientific Research Applications
3-(Cbz-amino)-DL-alanine tert-butyl ester is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein engineering.
Medicine: As a precursor in the synthesis of pharmaceuticals and bioactive peptides.
Industry: In the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its functional groups. The Cbz group protects the amino group during synthetic transformations, preventing unwanted side reactions. The tert-butyl ester group provides stability and can be selectively removed under specific conditions, allowing for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Amino-Protected Alanine Derivatives
Amino-protected alanine analogs differ primarily in their protecting groups, which influence stability, deprotection conditions, and compatibility with synthetic workflows.
Key Observations :
- The Cbz group is stable under acidic and basic conditions but requires hydrogenolysis, limiting its use in hydrogenation-sensitive contexts. In contrast, Boc protection is acid-labile, enabling selective removal in multi-step syntheses .
- Free amino tert-butyl esters (e.g., L-alanine tert-butyl ester hydrochloride) serve as versatile starting materials for introducing diverse protecting groups .
Ester Group Variations
The ester moiety significantly impacts solubility, hydrolysis resistance, and purification ease.
Key Observations :
Substituent Modifications
Side-chain modifications alter physicochemical properties and biological activity.
Key Observations :
- Aromatic or heterocyclic substituents (e.g., pyridyl, thiazoyl) enhance binding affinity in drug design but require specialized synthetic routes, such as acetamidomalonate condensations .
- Native alanine derivatives (e.g., 3-(Cbz-amino)-DL-alanine tert-butyl ester) are preferred for backbone elongation in peptide synthesis due to their simplicity .
Biological Activity
3-(Cbz-amino)-DL-alanine tert-butyl ester (CAS Number: 197085-81-7) is a compound widely utilized in organic synthesis, particularly in peptide chemistry. Its structure features a tert-butyl ester and a carbobenzyloxy (Cbz) protected amino group, making it a versatile building block in various chemical applications. This article explores the biological activity of this compound, focusing on its synthesis, chemical properties, and applications in biological research.
The synthesis of 3-(Cbz-amino)-DL-alanine tert-butyl ester typically involves the protection of the amino group of DL-alanine with a Cbz group and the esterification of the carboxyl group with a tert-butyl group. Common synthetic routes include:
- Protection of Amino Group : Using benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine.
- Esterification : The carboxylic acid is converted to the tert-butyl ester using di-tert-butyl dicarbonate (Boc2O) .
Biological Activity
3-(Cbz-amino)-DL-alanine tert-butyl ester exhibits significant biological activity, particularly in the field of peptide synthesis and enzyme-substrate interactions. Its applications include:
- Peptide Synthesis : It serves as an intermediate in synthesizing bioactive peptides and pharmaceuticals .
- Enzyme Studies : The compound is utilized to study interactions between enzymes and substrates, aiding in protein engineering efforts .
Case Studies
- Substrate Specificity : Research has shown that derivatives of amino acids, including 3-(Cbz-amino)-DL-alanine tert-butyl ester, can act as substrates for L-type amino acid transporters (LAT1). In cellular assays, compounds were tested for their ability to enhance the efflux of radiolabeled substrates, demonstrating their potential as LAT1 substrates .
- Antimicrobial Activity : Although primarily used for synthetic applications, studies indicate that modifications of alanine derivatives can exhibit varying degrees of antimicrobial activity. For instance, oligopeptides containing alanine moieties were assessed for their ability to inhibit bacterial growth . The findings suggest that while 3-(Cbz-amino)-DL-alanine tert-butyl ester itself may not have direct antimicrobial properties, its derivatives can be optimized for such activities.
Comparison with Similar Compounds
To understand the uniqueness of 3-(Cbz-amino)-DL-alanine tert-butyl ester, it is essential to compare it with similar compounds:
| Compound | Structure | Unique Features |
|---|---|---|
| 3-(Cbz-amino)-L-alanine tert-butyl ester | C15H22N2O4 | L-enantiomer; potentially different biological activity |
| 3-(Fmoc-amino)-DL-alanine tert-butyl ester | C15H22N2O4 | Fmoc protection; used in different peptide synthesis contexts |
| 3-(Boc-amino)-DL-alanine tert-butyl ester | C15H22N2O4 | Boc protection; offers different deprotection strategies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
